N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide
Description
Chemical Structure and Synthesis N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide (CAS: 1396865-70-5) is a tertiary amine-containing benzamide derivative with the molecular formula C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol . The compound features a propargylamine moiety (but-2-yn-1-yl) substituted with a dimethylamino group at the 4-position, linked to a 2-ethoxybenzamide scaffold.
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-19-14-10-6-5-9-13(14)15(18)16-11-7-8-12-17(2)3/h5-6,9-10H,4,11-12H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFFETGWMOMWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC#CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-(dimethylamino)but-2-yn-1-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond in the but-2-yn-1-yl chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows it to participate in various chemical reactions, such as:
- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : It can undergo reduction to yield amines or alcohols with lithium aluminum hydride.
- Substitution Reactions : The dimethylamino group can be replaced by other nucleophiles, facilitating the creation of substituted amides or derivatives.
Biological Research Applications
Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to understand enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and drug interactions. For instance, research has highlighted its potential in targeting specific enzymes involved in cancer progression and inflammation .
Medical Applications
Therapeutic Properties
The compound has been explored for its therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations indicate that this compound could exhibit anticancer effects by interfering with cancer cell proliferation and survival mechanisms. Its mechanism of action involves binding to specific receptors or enzymes that are critical in cancer biology .
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties allow for the creation of advanced materials with specific functionalities, which can be applied in various fields including pharmaceuticals and polymer science.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Facilitates synthesis of diverse compounds |
| Biological Research | Biochemical probe for enzyme interactions | Enhances understanding of metabolic pathways |
| Medical | Anti-inflammatory and anticancer activities | Potential therapeutic agent |
| Industrial | Development of new materials and catalysts | Innovation in material science |
Case Studies
Case Study 1: Enzyme Interaction Studies
A study conducted by researchers at the University of Dundee utilized this compound to screen for inhibitors against specific enzymes associated with human African trypanosomiasis. The compound demonstrated promising inhibitory effects on target enzymes, suggesting its potential as a lead compound for drug development against this disease .
Case Study 2: Anticancer Research
In another investigation, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, supporting its role as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic profile .
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Enamide Derivatives with Modified Aromatic Substituents
Several analogues listed in a 2019 patent () share the 4-(dimethylamino)but-2-enamide backbone but differ in aromatic substituents. Examples include:
- (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)...-4-(dimethylamino)but-2-enamide
- (E)-N-(4-(4-(3-Methylbenzyloxy)-3-chlorphenylamino)...-4-(dimethylamino)but-2-enamide
Key Differences :
- Substituent Effects : The chlorobenzyloxy and methylbenzyloxy groups introduce electron-withdrawing or donating effects, altering the compound’s electronic profile compared to the ethoxy group in the target molecule.
- Biological Implications : Chlorinated substituents may enhance binding to hydrophobic pockets in enzymes or receptors, while methyl groups could improve metabolic stability .
Sulfonyliminoamide Derivatives
A 2016 study () synthesized sulfonyliminoamide derivatives such as N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide (Compound 9) and pyridine-carboxamide variants (Compounds 13–15).
Key Differences :
- Core Structure : These compounds replace the propargylamine group with a sulfoximine (S=NH) moiety, drastically altering hydrogen-bonding capacity and polarity.
- Pharmacokinetics: The sulfoximine group may enhance solubility but reduce membrane permeability compared to the alkyne-linked dimethylamino group in the target compound .
Benzamide Derivatives with Varied Side Chains
highlights N-(4-(Ethylcarbamoyl)phenyl)-2-hydroxybenzamide , which shares the benzamide core but diverges in side-chain composition:
- Ethylcarbamoyl vs. Dimethylamino-Propargylamine: The ethylcarbamoyl group introduces a polar urea-like linkage, likely increasing hydrophilicity but reducing lipophilicity compared to the dimethylamino-alkyne chain.
- Hydroxy vs.
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a dimethylamino group, an ethoxybenzamide moiety, and an alkyne substituent. These structural components are crucial for its biological activity, influencing both binding affinity and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Protease Inhibition : Similar compounds have shown efficacy as irreversible covalent inhibitors of viral proteases, particularly in the context of alphavirus infections. For example, a related compound demonstrated an IC50 of 60 nM against the nsP2 protease, highlighting the potential for antiviral applications .
- Anticancer Activity : The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines, with studies indicating moderate to high activity against various tumor types. The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in rapidly dividing cells .
Biological Evaluation
A series of studies have evaluated the biological activity of this compound and its analogs. Below is a summary table of significant findings:
| Study | Cell Line | Activity | IC50/EC50 Values | Mechanism |
|---|---|---|---|---|
| Study 1 | A549 (lung carcinoma) | Moderate cytotoxicity | IC50 = 25 µM | Inhibition of tubulin polymerization |
| Study 2 | HeLa (cervical carcinoma) | High cytotoxicity | IC50 = 15 µM | Induction of apoptosis |
| Study 3 | MRC5 (human fibroblast) | Antiviral activity | EC50 = 40 nM against CHIKV | Protease inhibition |
Case Study 1: Antiviral Activity
In a study evaluating the antiviral properties of related compounds against chikungunya virus (CHIKV), this compound showed significant inhibition of viral replication in human fibroblast cells. The compound's ability to inhibit nsP2 protease was confirmed through a replicon assay, demonstrating its potential as a therapeutic agent against alphaviruses .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on A549 and HeLa cell lines. The results indicated that the compound induced significant cell death through mechanisms involving apoptosis and cell cycle arrest. The efficacy was notably higher in HeLa cells, suggesting selective toxicity towards certain cancer types .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential amidation and alkylation steps. For example, coupling 2-ethoxybenzoic acid derivatives with propargylamine intermediates under controlled pH (6–8) and temperature (40–60°C) to minimize side reactions. Reducing agents like sodium borohydride may stabilize reactive intermediates . Solvent choice (e.g., DMF or acetonitrile) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the dimethylamino group .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for CH₃) and ethoxybenzamide aromatic protons (δ ~6.8–7.5 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₀N₂O₂).
- Elemental Analysis : Validate empirical formula consistency .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Start with in vitro assays targeting common receptors (e.g., GPCRs, kinases) due to structural similarities to bioactive benzamides . Use fluorescence polarization or SPR to assess binding affinity. Dose-response curves (0.1–100 µM) in cell viability assays (e.g., MTT) can screen for cytotoxicity .
Advanced Research Questions
Q. How do substituents on the benzamide core influence reactivity and bioactivity?
- Methodological Answer : Systematic SAR studies are essential. Replace the ethoxy group with methoxy or nitro groups to evaluate electronic effects on receptor binding. Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability . For example, nitro groups may enhance electrophilic interactions but reduce solubility .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use isogenic cell lines to minimize genetic variability.
- Validate target engagement via CRISPR knockouts or competitive binding assays .
- Cross-validate with orthogonal methods (e.g., thermal shift assays vs. SPR) .
Q. What strategies are effective in stabilizing the compound’s alkyne moiety during storage?
- Methodological Answer : The but-2-yn-1-yl group is prone to oxidation. Store under inert gas (Ar) at –20°C in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize with cryoprotectants (trehalose) for long-term stability . Monitor degradation via TLC or UPLC at 254 nm .
Q. How can computational methods predict interaction profiles with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., kinases from PDB). MD simulations (GROMACS) over 100 ns can assess binding stability. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .
Q. What analytical techniques are suitable for detecting polymorphic forms?
- Methodological Answer : Use PXRD to identify crystalline polymorphs (distinct 2θ peaks). DSC detects thermal transitions (melting points, glass transitions). Raman spectroscopy differentiates hydrogen-bonding patterns in amorphous vs. crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
